2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Description
Historical Development of Isoindole-Based Acetamides
The isoindolinone motif emerged as a synthetic target following the isolation of magallanesine (97 ) from Berberis darwinii in 1985, which demonstrated the biological relevance of fused isoindole-benzazocine systems. Early synthetic strategies, such as Danishefsky’s dimethylformamide acetal-mediated cyclodehydration, laid groundwork for N-functionalized isoindole derivatives. The incorporation of acetamide substituents gained traction after studies on aristolactams revealed that C5-substitution on the isoindolinone ring enhanced binding to adenosine receptors. For instance, Couture’s synthesis of aristoyagonine (136 ) via Horner-Wittig reactions established reliable methods for introducing α,β-unsaturated ketone appendages, a strategy adaptable to acetamide installation. Parallel work on stachybotrylactams demonstrated that N-alkylation of isoindolinones could modulate immunosuppressant activity, presaging the pharmacological potential of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide’s sulfonamide-acetamide architecture.
Evolution of Sulfonamide Chemistry in Medicinal Research
Sulfonamide groups transitioned from their 1930s-era antibacterial roots to become versatile pharmacophores in kinase and protease inhibition. The benzenesulfonyl moiety in the target compound draws from this legacy, with modern applications exemplified by COX-2 inhibitors like celecoxib. Recent studies on isoindoline-1,3-dione derivatives highlight how sulfonamide incorporation enhances cyclooxygenase (COX) inhibition selectivity. For example, N-substituted phthalimides with arylpiperazine groups exhibited COX-2/COX-1 affinity ratios exceeding meloxicam, suggesting that the benzenesulfonyl group in 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide could similarly bias isoform selectivity. Mechanistically, sulfonamides engage in hydrogen bonding with active-site arginine residues, a feature leveraged in carbonic anhydrase inhibitors and now repurposed for isoindole hybrids.
Structural Classification of 2-(Benzenesulfonyl)-N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-yl)Acetamide
The compound’s structure integrates three domains:
- Isoindolinone Core : The 1,3-dioxo-2,3-dihydro-1H-isoindole provides a rigid, electron-deficient aromatic system conducive to π-stacking with tyrosine or tryptophan residues.
- Acetamide Linker : Positioned at C5, this spacer orients the sulfonamide group for target engagement while allowing conformational flexibility.
- Benzenesulfonyl Group : The para-substituted benzene ring enables hydrophobic interactions, with the sulfonyl moiety acting as a hydrogen bond acceptor.
Comparative analysis with related structures reveals strategic innovations:
This hybrid design merges the synthetic accessibility of N-acylated isoindolinones with the target versatility of sulfonamides.
Research Significance in Contemporary Pharmaceutical Science
The compound’s dual pharmacophores address two challenges in drug discovery:
- Polypharmacology Potential : Isoindolinones inhibit kinases (e.g., GSK-3β), while sulfonamides target carbonic anhydrases and COX. Their combination may enable simultaneous modulation of inflammation and proliferation pathways.
- BBB Permeability : Lipinski analysis of analogous N-substituted phthalimides shows molecular weights <500 Da and LogP values ≈3.5, suggesting central nervous system activity.
Ongoing studies focus on structure-activity relationships (SAR) for COX-2 inhibition, building on findings that 3-trifluoromethylphenyl groups enhance isoform selectivity. Preliminary docking models indicate the sulfonamide group occupies COX-2’s secondary pocket, while the isoindolinone engages the catalytic site.
Current Knowledge Gaps and Research Opportunities
Three underexplored areas merit attention:
- Stereochemical Effects : All reported syntheses yield racemic mixtures. Enantioselective routes using chiral auxiliaries or asymmetric catalysis could unveil differential bioactivity.
- Proteomic Profiling : Most studies assess single targets (e.g., COX), yet isoindole-sulfonamides may inhibit multiple enzymes. Chemoproteomic approaches would clarify polypharmacology.
- In Vivo Validation : Existing data derive from cell-free or in vitro assays. Pharmacokinetic studies in model organisms are needed to assess bioavailability and metabolite formation.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQFQBTQIJVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a phthalic anhydride derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects involves interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoindoline moiety may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
Key Observations:
Substituent Impact on Yield: The presence of bulky groups (e.g., benzyloxy chains in 8c and 8d) correlates with moderate yields (44–58%), likely due to steric hindrance during synthesis .
Spectral Differences: The benzenesulfonyl group in the target compound (and Compound 41 ) would introduce distinct 1H-NMR signals near δ 7.5–8.5 ppm (aromatic protons) and 13C-NMR signals for the sulfonyl-linked carbons (~125–140 ppm).
Electronic and Solubility Properties :
- The sulfonyl group in the target compound enhances electron-withdrawing effects compared to ether or alkyl chains in analogs like 8c or 13m. This may reduce basicity and increase metabolic stability .
- Hydroxyalkoxy substituents (e.g., in 13m) improve aqueous solubility, whereas benzyl or benzenesulfonyl groups may favor lipophilicity .
Biological Activity
2-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 414.4 g/mol
The biological activity of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide primarily involves its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory pathways. For example, a related study indicated that derivatives exhibited IC values of 0.011 μM for COX-2 and 0.046 μM for 5-LOX .
- TRPV1 Modulation : The compound also interacts with the transient receptor potential vanilloid 1 (TRPV1), a target for pain management. Inhibitory concentrations were reported as low as 0.008 μM .
Analgesic and Anti-inflammatory Effects
Research has highlighted the analgesic and anti-inflammatory properties of this compound:
- Case Study : In vivo studies demonstrated that a derivative of this compound significantly reduced formalin-induced pain and capsaicin-induced ear edema in rat models, indicating its potential for treating inflammatory pain .
Synthesis and Evaluation
A series of N-(benzenesulfonyl) acetamide derivatives were synthesized to evaluate their biological activities. The synthesis involved:
- Formation of Isoindoline Core : Cyclization reactions using phthalic anhydride.
- Acetamide Group Introduction : Reacting the isoindoline core with acetic anhydride.
- Targeted Modifications : Various substitutions on the phenyl ring to enhance activity .
Pharmacokinetics
Pharmacokinetic studies on selected derivatives revealed promising profiles:
- Bioavailability : Compound 9a showed high oral bioavailability (96.8%) with significant plasma concentration levels post-administration .
Comparative Analysis with Similar Compounds
| Compound Name | COX-2 IC (μM) | 5-LOX IC (μM) | TRPV1 IC (μM) |
|---|---|---|---|
| 2-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | 0.011 | 0.046 | 0.008 |
| Compound A | 0.015 | 0.050 | 0.010 |
| Compound B | 0.020 | 0.060 | 0.012 |
Q & A
Basic: What are the critical steps in synthesizing 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide?
The synthesis typically involves:
- Intermediate Preparation : Synthesis of the isoindole-1,3-dione moiety (via cyclization of substituted phthalic anhydrides) and benzenesulfonyl-acetamide precursors.
- Coupling Reactions : Amide bond formation using coupling agents like carbodiimides (e.g., EDC/HOBt) under inert atmospheres and controlled temperatures (40–60°C) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: How is the molecular structure of this compound confirmed?
Key analytical methods include:
Advanced: How can researchers optimize synthetic yield while minimizing by-products?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Continuous Flow Reactors : Enhance mixing and heat transfer for scalable production (e.g., 20% yield improvement vs. batch methods) .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
Advanced: How should conflicting bioactivity data across assays be resolved?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels in viability assays) .
- Purity Checks : Re-test batches with ≥98% purity; impurities like residual solvents (e.g., DMF) may interfere .
- Structural Analog Comparison : Test derivatives (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate pharmacophores .
Advanced: What computational strategies predict target interactions for this compound?
- Molecular Docking : Simulate binding to enzymes (e.g., PARP1 or COX-2) using software like AutoDock. Critical interactions include hydrogen bonds with Arg188 (PARP1) .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations (e.g., RMSD <2 Å indicates stable binding) .
Advanced: How can comparative studies with structural analogs enhance mechanistic understanding?
- Functional Group Swapping : Replace the benzenesulfonyl group with tosyl or acetyl to evaluate impact on solubility and activity .
- Pharmacokinetic Profiling : Compare logP (e.g., 2.5 vs. 3.1 for analogs) to correlate lipophilicity with membrane permeability .
Basic: What protocols assess the compound’s stability under physiological conditions?
- Stress Testing : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., <5% degradation at 48 hours) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
- In Vitro Tox Screens : Use hepatocyte models (e.g., HepaRG) to assess CYP450 inhibition or mitochondrial toxicity .
- Structure-Toxicity Relationships : Modify the isoindole-dione ring (e.g., introduce electron-withdrawing groups) to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
